3-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a combination of azetidine, pyridine, and oxadiazole rings The presence of a tert-butyl group and a sulfonyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the azetidine ring.
Formation of the Oxadiazole Ring: This can be accomplished through cyclization reactions involving hydrazides and nitriles.
Attachment of the Tert-butyl and Sulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and pyridine rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
3-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-((4-(Methyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(1-((4-(Ethyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(1-((4-(Isopropyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the tert-butyl group in 3-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine imparts unique steric and electronic properties, making it distinct from its analogs. This can influence its reactivity, stability, and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
5-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-20(2,3)16-6-8-17(9-7-16)28(25,26)24-12-15(13-24)19-22-18(23-27-19)14-5-4-10-21-11-14/h4-11,15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMRIVIAWTHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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